molecular formula C19H26N4O4S B2649019 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2194907-91-8

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2649019
CAS No.: 2194907-91-8
M. Wt: 406.5
InChI Key: QXUKSSVJOUKVLA-UHFFFAOYSA-N
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Description

4-cyclopropyl-1-(2-methoxyethyl)-3-(1-(phenylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H26N4O4S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathway Analysis

Mette G. Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, identifying key enzymes involved in its oxidative metabolism. This study highlights the importance of understanding metabolic pathways for drug development, which could be relevant for compounds like the one (Hvenegaard et al., 2012).

Synthetic Methodologies

Research by M. Bhupathy and T. Cohen (1987) on the Pummerer rearrangement of cyclopropyl(methoxy)phenylsulfonium salts showcases advanced synthetic routes that could potentially be applied to similar compounds, providing a method for their synthesis (Bhupathy & Cohen, 1987).

Pharmacological Studies

A study on benzamide derivatives as selective serotonin 4 receptor agonists by S. Sonda et al. (2004) demonstrates the application of similar compounds in developing new drugs with potential gastrointestinal motility benefits (Sonda et al., 2004).

Material Science Applications

T. N. Ahipa and A. Adhikari (2014) synthesized luminescent liquid crystalline materials that include structural elements related to the compound . Their work on the thermotropic behaviors and photophysical properties of these materials underscores the potential for similar compounds in material science applications (Ahipa & Adhikari, 2014).

Polymorphism and Drug Formulation

K. Takeguchi et al. (2015) focused on controlling polymorphism for the drug ASP3026, detailing how different polymorphs affect the drug's formulation. Insights from this study could be relevant for the formulation of drugs containing the compound (Takeguchi et al., 2015).

Properties

IUPAC Name

5-[1-(benzenesulfonyl)piperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O4S/c1-27-13-12-22-19(24)23(16-9-10-16)18(20-22)15-6-5-11-21(14-15)28(25,26)17-7-3-2-4-8-17/h2-4,7-8,15-16H,5-6,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUKSSVJOUKVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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